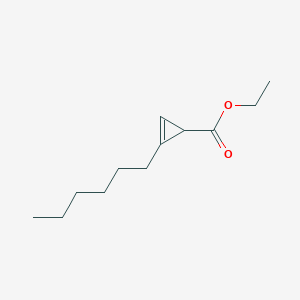
Ethyl 2-hexylcycloprop-2-enecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-hexylcycloprop-2-enecarboxylate is an organic compound with the molecular formula C12H20O2. It is a cyclopropene derivative, characterized by a three-membered ring structure with an ethyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-hexylcycloprop-2-enecarboxylate typically involves the reaction of hexylmagnesium bromide with ethyl 2-bromocycloprop-2-enecarboxylate. The reaction is carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-hexylcycloprop-2-enecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amines or ethers, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-hexylcycloprop-2-enecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-methylcycloprop-2-enecarboxylate
- Ethyl 2-phenylcycloprop-2-enecarboxylate
- Ethyl 2-butylcycloprop-2-enecarboxylate
Uniqueness
Ethyl 2-hexylcycloprop-2-enecarboxylate is unique due to its longer hexyl chain, which can influence its physical properties and reactivity. This structural variation can lead to different biological activities and applications compared to its shorter-chain analogs.
Eigenschaften
| 131295-27-7 | |
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
ethyl 2-hexylcycloprop-2-ene-1-carboxylate |
InChI |
InChI=1S/C12H20O2/c1-3-5-6-7-8-10-9-11(10)12(13)14-4-2/h9,11H,3-8H2,1-2H3 |
InChI-Schlüssel |
INFUVDNGPQPBES-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC1C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





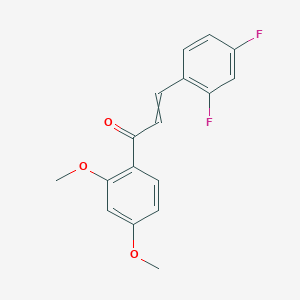
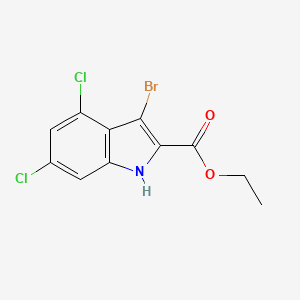
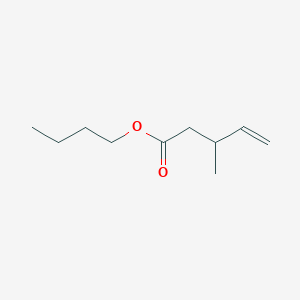
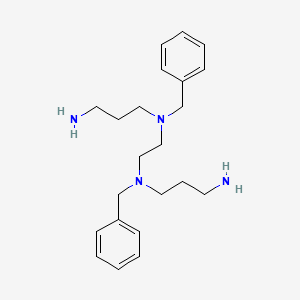
![Benzamide, N-[3-(4-nitrophenyl)-4-oxo-2-thiazolidinylidene]-](/img/structure/B14263775.png)
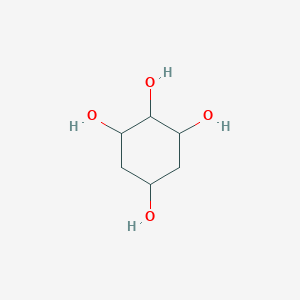
![Phosphonic acid, [1-(benzoylamino)-2-phenylethyl]-, dimethyl ester](/img/structure/B14263802.png)
![4-Cyano-3-fluorophenyl 4-[(pentyloxy)methyl]benzoate](/img/structure/B14263803.png)
